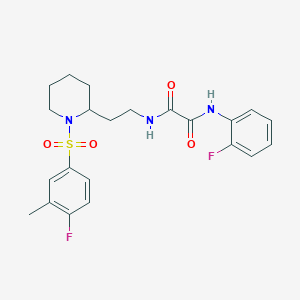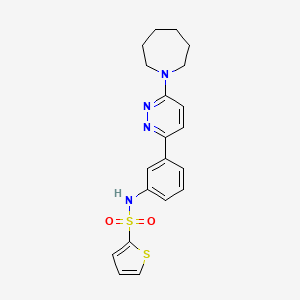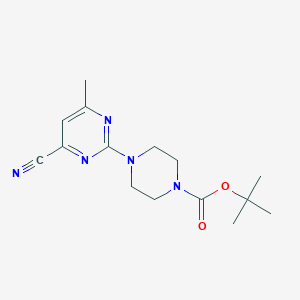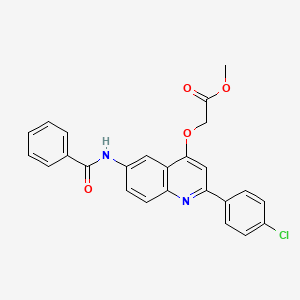![molecular formula C14H22N2O3S B2990723 N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 723329-05-3](/img/structure/B2990723.png)
N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide” is a chemical compound with the molecular formula C13H19NO3S . It is used in scientific research and has applications in various fields, including pharmaceutical development and material science.
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide” includes a sulfonyl group attached to a 4-methylphenyl group and an acetamide group with two ethyl groups attached to the nitrogen . The exact mass of the molecule is 269.10856464 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.36 g/mol . It has a topological polar surface area of 62.8 Ų, indicating its polarity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has five rotatable bonds, suggesting some flexibility in its structure .Scientific Research Applications
Metabolism and Toxicology of Chloroacetamide Herbicides
- Study Overview : This study examined the metabolism of chloroacetamide herbicides, which have structural similarities to N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, in human and rat liver microsomes (Coleman et al., 2000).
- Key Findings : The research highlighted the complex metabolic pathways of these herbicides, potentially leading to DNA-reactive compounds. This study provides insights into the metabolic transformations and potential toxicological implications of compounds structurally related to N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide.
Synthesis and Antimicrobial Properties
- Study Overview : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, similar to N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, for antimicrobial applications (Darwish et al., 2014).
- Key Findings : The synthesized compounds exhibited promising in vitro antibacterial and antifungal activities. This study demonstrates the potential of such chemical structures in developing new antimicrobial agents.
Bioactive Metabolite Formation from Analgesics
- Study Overview : Högestätt et al. (2005) investigated the conversion of acetaminophen, a compound with structural similarities, into bioactive metabolites in the nervous system (Högestätt et al., 2005).
- Key Findings : The study identified a novel metabolite with significant activity on the endogenous cannabinoid system and pain pathways. This research provides valuable insights into the metabolic conversion of similar compounds and their potential physiological effects.
Synthesis and Antimalarial Activity
- Study Overview : Research by Werbel et al. (1986) involved synthesizing a series of compounds structurally related to N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide for antimalarial activity (Werbel et al., 1986).
- Key Findings : The synthesized compounds showed high activity against malaria infections in mice, suggesting the potential of such chemical structures in antimalarial drug development.
Environmental Monitoring
- Study Overview : Houdier et al. (2000) explored the use of dansylacetamidooxyamine, a derivative of N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, as a probe for detecting carbonyl compounds in environmental water samples (Houdier et al., 2000).
- Key Findings : The study demonstrated the compound's utility in trace measurement and its sensitivity to detect low concentrations of environmental pollutants, highlighting its application in environmental monitoring.
properties
IUPAC Name |
N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-16(6-2)14(17)11-15(4)20(18,19)13-9-7-12(3)8-10-13/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRMBJZQUBHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2990641.png)
![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)
![2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990646.png)
![(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990648.png)
![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)
![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)


![3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2990658.png)
![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)


![Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride](/img/structure/B2990662.png)
![5-(1-Methyltriazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2990663.png)